Etidronic Acid-d3

Description

Significance of Stable Isotope Labeling in Chemical and Biochemical Studies

Stable isotope labeling is a cornerstone technique for tracking the passage of a molecule through a chemical reaction, a metabolic pathway, or a biological cell. wikipedia.org By introducing an isotopically labeled compound into a system, researchers can follow its transformation and interactions, providing a clear picture of dynamic processes. pharmiweb.comcreative-proteomics.com This methodology is crucial for several areas of study:

Metabolic Flux Analysis: Scientists can trace the metabolic fate of a substance, such as glucose, to understand how it is processed within an organism. wikipedia.orgpharmiweb.com

Pharmacokinetics: In pharmaceutical research, labeling a drug with a stable isotope helps determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for assessing its efficacy.

Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use labeled amino acids to quantify protein levels and study protein interactions. metwarebio.comcreative-proteomics.com

Reaction Mechanisms: In chemistry, isotopic labeling helps elucidate the step-by-step sequence of a chemical reaction by revealing where the labeled atoms are located in the final products. wikipedia.org

The use of stable isotopes offers a non-radioactive and precise method to gain a deeper understanding of intricate biological and chemical systems. pharmiweb.comcreative-proteomics.com

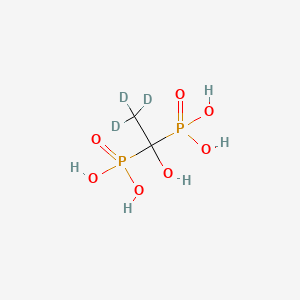

Etidronic Acid: Fundamental Chemical Structure and Reactivity Context

Etidronic acid, also known as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is an organophosphorus compound classified as a bisphosphonate. nih.govwikipedia.org Its structure features two phosphonate (B1237965) groups and a hydroxyl group attached to a central carbon atom. nih.gov This molecular architecture makes it an effective chelating agent, capable of binding strongly to metal ions such as calcium, iron, and zinc to form stable complexes. thwater.net

This property underpins its use in various industrial applications, including water treatment as a scale and corrosion inhibitor, in detergents to counteract the effects of hard water, and as a stabilizing agent. thwater.netwikipedia.org In a biological context, etidronic acid inhibits the formation, growth, and dissolution of hydroxyapatite (B223615) crystals, the primary mineral component of bone, by adsorbing onto calcium phosphate (B84403) surfaces. nih.gov

| Property | Value |

|---|---|

| IUPAC Name | (1-hydroxy-1-phosphonoethyl)phosphonic acid nih.gov |

| Molecular Formula | C₂H₈O₇P₂ nih.gov |

| Molar Mass | 206.03 g/mol nih.gov |

| CAS Number | 2809-21-4 nih.gov |

| Key Characteristics | Chelating agent, corrosion inhibitor, scale inhibitor thwater.net |

Rationale for Deuteration of Etidronic Acid for Mechanistic Investigations

The deuteration of etidronic acid to produce Etidronic Acid-d3 involves the substitution of hydrogen atoms with deuterium (B1214612). medchemexpress.com This isotopic labeling is particularly valuable for detailed mechanistic and pharmacokinetic investigations. By using this compound, researchers can precisely track the behavior of the etidronate molecule within a biological system without altering its fundamental chemical properties. metwarebio.com

The increased mass of this compound allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. wikipedia.org This makes it an excellent internal standard for quantitative analysis in clinical and research settings, ensuring accurate measurement of the parent compound in complex biological samples. medchemexpress.com Furthermore, studying the kinetic isotope effect—the change in reaction rate upon deuteration—can provide insights into the reaction mechanisms involving the cleavage of carbon-hydrogen bonds. nih.gov

| Feature | Etidronic Acid | This compound |

|---|---|---|

| Molecular Formula | C₂H₈O₇P₂ nih.gov | C₂H₅D₃O₇P₂ pharmaffiliates.com |

| Molecular Weight | ~206.03 g/mol nih.gov | ~209.05 g/mol pharmaffiliates.com |

| Isotopic Label | None | Deuterium (³H) medchemexpress.com |

| Primary Use in Research | Study of bisphosphonate activity nih.gov | Tracer for metabolic studies, internal standard for quantification medchemexpress.compharmaffiliates.com |

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on leveraging its properties as a stable isotope-labeled compound to enhance the understanding of bisphosphonate behavior. The key objectives of this research include:

Pharmacokinetic and Metabolic Profiling: A primary goal is to use this compound to trace the absorption, distribution, metabolism, and excretion of etidronic acid in living organisms. medchemexpress.com This is essential for understanding how the drug behaves in the body over time.

Quantitative Bioanalysis: Research utilizes this compound as an internal standard in mass spectrometry-based assays. medchemexpress.com This allows for the precise and accurate quantification of etidronic acid in biological matrices such as plasma or urine.

Mechanistic Studies: Investigations may employ this compound to explore the biochemical pathways and mechanisms of action of etidronic acid at a molecular level, including its interaction with bone tissue and related enzymes. wikipedia.org

Environmental Fate and Transport: In environmental science, labeled compounds like this compound could potentially be used to study the transport and degradation of phosphonates in aquatic and terrestrial systems.

By providing a tool for precise tracking and quantification, this compound facilitates a deeper and more accurate understanding of the chemical and biological activities of etidronic acid. medchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

(2,2,2-trideuterio-1-hydroxy-1-phosphonoethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVJJBKOTRCVKF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998635 | |

| Record name | [1-Hydroxy(~2~H_3_)ethane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774173-70-5 | |

| Record name | [1-Hydroxy(~2~H_3_)ethane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Etidronic Acid D3

Strategies for Deuterium (B1214612) Incorporation into Phosphonate (B1237965) Frameworks

The incorporation of deuterium into phosphonate structures can be achieved through several primary routes, leveraging both the synthesis of deuterated precursors and direct deuteration of existing molecules.

The synthesis of etidronic acid itself can involve the reaction of dialkyl phosphites with carboxylic acid anhydrides wikipedia.org. While specific literature detailing the deuteration of etidronic acid via this precise route using deuterated phosphites or anhydrides is limited, the general principle suggests that if deuterated dialkyl phosphites or deuterated acetic anhydride (B1165640) were employed, deuterium could be incorporated into the final bisphosphonate structure. The exact position of deuterium incorporation would depend on which precursor is deuterated. For instance, using a deuterated acetic anhydride would likely label the methyl group of the ethylidene moiety.

Phosphorous acid (H3PO3) and phosphorus trichloride (B1173362) (PCl3) are fundamental building blocks in the synthesis of bisphosphonates wikipedia.orgnih.gov. The synthesis of deuterated versions of these precursors provides a direct pathway to deuterated phosphonates.

Deuterated Phosphorous Acid: Deuterated phosphorous acid (D3PO3 or H2DPO3, etc.) can be synthesized. For example, phosphorus oxychloride (POCl3) can be reduced to phosphorus trichloride (PCl3) using triphenylphosphine, followed by reaction with water to yield phosphorous acid hawaii.edu. If deuterated water (D2O) is used in this final step, deuterated phosphorous acid can be obtained. Alternatively, PCl3 can be reacted with D2O to directly yield deuterated phosphorous acid hawaii.edugoogle.com.

Deuterated Phosphorus Trichloride: Deuterated phosphorus trichloride (D3PCl3) can be prepared by reacting PCl3 with D2O under specific conditions hawaii.edugoogle.com.

These deuterated precursors can then be utilized in established bisphosphonate synthesis protocols. For instance, the reaction of a carboxylic acid (or its derivative) with phosphorous acid and phosphorus trichloride is a common method for synthesizing 1-hydroxyalkylidene-1,1-bisphosphonic acids nih.gov. By employing D3PO3 and/or D3PCl3 in such a reaction, deuterium atoms can be directly incorporated into the bisphosphonate framework. The specific labeling pattern would depend on which precursor is deuterated and the reaction mechanism.

Reductive deuteration offers a method to introduce deuterium atoms, often at positions adjacent to carbonyls or other functional groups, using deuterated reducing agents or deuterium sources like D2O. While direct examples for etidronic acid are scarce, general principles for phosphonate derivatives are applicable.

Research has demonstrated reductive deuteration of carbonyl compounds and alkynes using D2O as a deuterium source in the presence of catalysts nih.govresearchgate.net. These methods often involve metal catalysts (e.g., Ruthenium, Palladium) and can achieve high deuterium incorporation. For phosphonate derivatives, similar reductive pathways, potentially involving the reduction of a precursor or an intermediate, could be employed. The use of D2O as a nucleophilic deuterium source in reductive processes is a well-established strategy in organic synthesis nih.govresearchgate.netresearchgate.net.

Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium into organic molecules, particularly at positions activated by adjacent functional groups or through metal-catalyzed C-H activation. This method allows for targeted deuteration, which is essential for creating specific isotopologues like Etidronic Acid-d3.

Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has emerged as a key strategy for regioselective deuteration researchgate.netacs.orgnsf.gov. These reactions often employ directing groups to guide the catalyst to specific C-H bonds. For example, pyridine-based directing templates have been used to achieve meta-selective C-H deuteration of arenes acs.orgnsf.gov. While etidronic acid does not possess an aromatic ring, similar catalytic systems might be adaptable for deuterating the methyl group of the ethylidene moiety, especially if a suitable directing group or activation strategy is employed. Deuterium oxide (D2O) is commonly used as the deuterium source in these reactions researchgate.netresearchgate.netnsf.gov.

General HIE: Other HIE methods, often catalyzed by transition metals, can facilitate the exchange of hydrogen atoms with deuterium from D2O or other deuterated sources researchgate.netacs.orgmdpi.com. These methods are valuable for labeling various positions within a molecule, provided there is sufficient lability of the hydrogen atoms.

Control over Deuteration Selectivity and Isotopic Enrichment

Achieving high isotopic enrichment and regioselectivity is paramount for the synthesis of labeled compounds like this compound. The choice of deuteration method, catalyst, reaction conditions, and deuterium source significantly influences the outcome.

Deuterium Source: Deuterium oxide (D2O) is the most common, economical, and readily available source of deuterium researchgate.netresearchgate.netgoogle.com. Other deuterated reagents can also be employed depending on the specific reaction.

Catalysis and Directing Groups: Metal catalysts, particularly palladium, are frequently used in HIE reactions to promote C-H activation and subsequent deuterium incorporation researchgate.netacs.orgnsf.gov. The use of directing groups can enhance regioselectivity, ensuring deuterium is introduced at desired positions, such as the methyl group of the ethylidene moiety.

Reaction Conditions: Temperature, reaction time, catalyst loading, and solvent choice are critical parameters that must be optimized to maximize deuterium incorporation and minimize side reactions or scrambling. For instance, some Pd-catalyzed deuterations have reported high deuterium incorporation levels (>98%) nsf.gov.

Isotopic Purity: For applications in quantitative mass spectrometry and metabolic studies, high isotopic purity (e.g., >98% D incorporation) is often required acs.organsto.gov.au. This necessitates careful control over the reaction and subsequent purification steps. The synthesis of specific isotopologues, such as this compound, implies a targeted deuteration of three specific hydrogen atoms, likely on the methyl group.

Purification and Isolation Techniques for Synthesized this compound

Following synthesis, rigorous purification and isolation are essential to obtain this compound with the required purity and isotopic integrity.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a standard method for purifying bisphosphonates and their derivatives acs.orgnih.gov. Ion-exchange chromatography can also be employed for separating charged species like phosphonates nih.gov.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR, is indispensable for confirming the structure and purity of phosphonate compounds. 1H NMR is used to assess the degree of deuteration by observing the disappearance or reduction of proton signals and the appearance of deuterium signals. Mass spectrometry (MS) is also crucial for confirming the molecular weight and isotopic enrichment.

Crystallization and Precipitation: Depending on the salt form (e.g., disodium (B8443419) salt), precipitation or crystallization techniques may be used to isolate the final product.

The development of robust synthetic routes coupled with effective purification strategies is key to producing high-quality this compound for its intended research purposes.

Data Table: Representative Deuteration Strategies and Outcomes

While specific quantitative data for this compound synthesis is not widely published, the following table summarizes general deuteration strategies and their reported outcomes for related compounds or precursors, illustrating the principles applicable to this compound synthesis.

| Deuteration Strategy | Deuterium Source | Catalyst/Reagent | Typical Substrate Class / Precursor | Reported Deuterium Incorporation (Typical) | Key Considerations |

| Metal-Catalyzed HIE (C-H Activation) | D2O | Pd catalysts (e.g., Pd(OAc)2), Ligands, Bases | Arenes, Alkanes, Pharmaceuticals | >98% (for specific positions) | Regioselectivity via directing groups, mild conditions, high enrichment. |

| Reductive Deuteration | D2O | Metal catalysts (e.g., Ru, Pd), Reductants | Carbonyls, Alkynes, Phosphinates | High | Depends on substrate and catalyst system; D2O as nucleophilic source. |

| Synthesis via Deuterated Precursors | D2O | PCl3, H3PO3, Phosphites, Anhydrides | Phosphorous Acid, Phosphorus Trichloride | N/A (precursor synthesis) | Purity of deuterated precursors is critical; direct incorporation into backbone. |

| Hydrogen-Water Isotope Catalytic Exchange (HWICE) | D2O | Catalysts (e.g., Pt, Ni) | Water | High (for H2O separation) | Primarily for H2O enrichment, but principle of H/D exchange is relevant. |

Note: "N/A" indicates that the outcome is related to the synthesis of the deuterated precursor itself rather than direct deuteration of a final product.

Compound List

this compound

Etidronic Acid

Deuterium Oxide (D2O)

Phosphorous Acid (H3PO3)

Deuterated Phosphorous Acid (D3PO3)

Phosphorus Trichloride (PCl3)

Deuterated Phosphorus Trichloride (D3PCl3)

Dialkyl phosphites

Carboxylic acid anhydrides

Phosphorus oxychloride (POCl3)

Triphenylphosphine

Palladium catalysts (e.g., Pd(OAc)2)

Pyridine-based directing templates

Advanced Analytical and Spectroscopic Characterization of Etidronic Acid D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful non-destructive technique that provides atomic-level information about the molecular structure. For Etidronic Acid-d3, a combination of different NMR experiments is employed to verify the molecular backbone and confirm the specific sites of deuterium (B1214612) incorporation.

Deuterium (²H) NMR spectroscopy is the definitive method for identifying the location of deuterium atoms within a molecule. Since the methyl group is the only deuterated part of this compound, the ²H NMR spectrum provides a clear and direct confirmation of successful isotopic labeling at this position. sigmaaldrich.com

The key advantages of using ²H NMR for this purpose include:

Direct Detection: It directly observes the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment.

Spectral Simplicity: The spectrum is typically simple, as only the deuterated positions yield a signal, making interpretation straightforward. sigmaaldrich.com

Quantitative Potential: Under appropriate experimental conditions, the integration of the ²H NMR signal can be used to assess the degree of deuteration. sigmaaldrich.com

The chemical shift in the ²H NMR spectrum is nearly identical to the corresponding proton in the ¹H NMR spectrum of the non-labeled compound. sigmaaldrich.com For this compound, a single resonance corresponding to the -CD₃ group is expected.

Table 1: Expected NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ²H | Deuterium NMR | ~1.9 | Singlet | -CD₃ |

| ¹H | Proton NMR | - | - | No signal for methyl group |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

In the ¹H NMR spectrum of this compound, the characteristic signal for the methyl protons (CH₃) found in unlabeled etidronic acid is absent. The disappearance of this signal is a strong secondary indicator of successful deuteration at the methyl position.

³¹P NMR is particularly informative for compounds containing phosphorus. researchgate.net It offers high sensitivity and a wide chemical shift range, making it excellent for identifying and quantifying phosphorus-containing species. researchgate.netresearchgate.net For this compound, the ³¹P NMR spectrum would show a single signal corresponding to the two equivalent phosphonate (B1237965) groups. This technique is invaluable for:

Monitoring Synthesis: Tracking the conversion of starting materials to the final product during synthesis.

Purity Assessment: Detecting any phosphorus-containing impurities.

Speciation Studies: Investigating the interaction and complex formation of etidronic acid with metal ions, as the phosphorus environment is sensitive to chelation. nih.govmdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight, confirm the elemental composition, and assess the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to confirm the elemental formula of a compound. nih.gov For this compound, HRMS can readily distinguish it from its non-deuterated counterpart due to the mass difference imparted by the three deuterium atoms.

This technique is also the primary method for determining isotopic purity. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species, the isotopic enrichment can be precisely calculated. nih.gov

Table 2: Theoretical Exact Masses of Etidronic Acid Isotopologues

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Etidronic Acid | C₂H₈O₇P₂ | 205.97453 |

Data for Etidronic Acid sourced from PubChem. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules, such as etidronic acid and its metal complexes, directly from solution. nih.gov ESI-MS is particularly useful for studying the chelation behavior of this compound with various metal ions. mdpi.com

Research on the non-labeled compound has shown that ESI-MS can identify the stoichiometry of complexes formed in solution, such as 1:1 and 1:2 metal-to-ligand species. mdpi.com Since the deuteration on the methyl group does not affect the chelating phosphonate and hydroxyl groups, these findings are directly applicable to this compound. ESI-MS can thus be used to characterize the various complex species formed under different pH and concentration conditions. nih.gov

One of the most critical applications of this compound is its use as an internal standard for the quantitative analysis of etidronic acid in complex matrices like biological fluids or environmental samples. medchemexpress.com Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. doi.org

This compound is an ideal internal standard because:

Chemical and Physical Similarity: It behaves nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization.

Mass Distinction: It is easily distinguished from the native analyte by the mass spectrometer due to its higher mass.

By adding a known amount of this compound to a sample, it can accurately correct for variations in analyte recovery during sample extraction and for matrix-induced signal suppression or enhancement in the mass spectrometer. This allows for highly accurate and precise quantification of etidronic acid. medchemexpress.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule. mdpi.com The absorption of infrared radiation excites molecular vibrations at specific frequencies, creating a unique spectral fingerprint. For this compound, the IR spectrum is dominated by vibrations associated with its phosphonate and hydroxyl groups.

The key functional groups of Etidronic Acid include the O-H stretch from the hydroxyl and phosphonic acid groups, the C-H stretch from the methyl group, and the P=O and P-O stretches from the phosphonate moieties. researchgate.netuni-hannover.de The substitution of hydrogen with deuterium (a heavier isotope) in the methyl group of this compound leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. According to spectroscopic principles, bonds involving heavier isotopes vibrate at lower frequencies. researchgate.net Therefore, the C-D stretching and bending vibrations in this compound will appear at lower wavenumbers (cm⁻¹) than the corresponding C-H vibrations in the non-labeled compound. This isotopic shift provides a definitive confirmation of successful deuteration.

Table 1: Comparison of Key IR Vibrational Frequencies for Etidronic Acid and this compound Note: The exact wavenumbers are approximate and can vary based on the sample state (solid/liquid) and intermolecular interactions like hydrogen bonding.

| Functional Group Vibration | Expected Wavenumber Range (Etidronic Acid) | Expected Wavenumber Range (this compound) | Comment |

| O-H Stretch (Phosphonic Acid) | 2500-3000 cm⁻¹ (broad) | 2500-3000 cm⁻¹ (broad) | Unaffected by deuteration at the methyl group. |

| O-H Stretch (α-hydroxyl) | 3200-3600 cm⁻¹ (broad) | 3200-3600 cm⁻¹ (broad) | Unaffected by deuteration at the methyl group. |

| C-H Stretch (Methyl) | 2850-2960 cm⁻¹ | Not Present | Replaced by C-D stretching vibrations. |

| C-D Stretch (Methyl-d3) | Not Present | ~2100-2250 cm⁻¹ | Appears at a significantly lower frequency due to the heavier deuterium isotope. |

| P=O Stretch | 1150-1300 cm⁻¹ | 1150-1300 cm⁻¹ | Largely unaffected by methyl group deuteration. |

| P-O Stretch | 900-1050 cm⁻¹ | 900-1050 cm⁻¹ | Largely unaffected by methyl group deuteration. |

| C-O Stretch | 1000-1150 cm⁻¹ | 1000-1150 cm⁻¹ | Largely unaffected by methyl group deuteration. |

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are essential for separating this compound from impurities, including its non-deuterated counterpart and other related substances. Due to the high polarity and ionic nature of bisphosphonates, specialized chromatographic methods are required.

Ion chromatography (IC) is a highly effective method for the analysis of ionic species like etidronate. nih.gov The technique separates analytes based on their interaction with an ion-exchange stationary phase. For bisphosphonates, which are anionic at neutral or acidic pH, an anion-exchange column is typically used.

The quantitative determination of this compound can be achieved using methods developed for the non-labeled compound. nih.govresearchgate.net A common approach involves an anion-exchange column with a weak acid eluent, such as nitric acid. nih.govresearchgate.net Since this compound lacks a strong UV chromophore, detection is often accomplished using indirect UV spectrophotometry. nih.gov In this method, a UV-absorbing ion is added to the mobile phase, creating a high background absorbance. When the non-absorbing analyte elutes, it causes a decrease in absorbance, which is detected as a negative peak. researchgate.net The chromatographic behavior of this compound is virtually identical to that of Etidronic Acid, allowing for its accurate quantification using established IC methods.

Table 2: Typical Ion Chromatography Conditions for Etidronate Analysis

| Parameter | Condition | Reference |

| Column | Anion Exchange (e.g., Waters IC-Pak Anion HR) | researchgate.net |

| Mobile Phase | 3 mM Nitric Acid | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Indirect UV at 240 nm | researchgate.net |

| Application | Suitable for the quantitative determination of Etidronic Acid and its deuterated analogue, this compound. | nih.govresearchgate.net |

While traditional reversed-phase HPLC is generally unsuitable for highly polar compounds like etidronate, advanced HPLC techniques have been successfully developed. helixchrom.com These methods are directly applicable to the analysis of this compound.

Mixed-mode chromatography, which combines multiple retention mechanisms such as hydrophilic interaction liquid chromatography (HILIC) and anion-exclusion, is particularly effective. helixchrom.comhelixchrom.com A mixed-mode column can retain and separate polar and charged compounds that are not retained in reversed-phase chromatography. helixchrom.comnih.gov The retention time can be controlled by adjusting the mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer concentration, and pH. helixchrom.com

Due to the absence of a UV chromophore, detection can be achieved using universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). helixchrom.comnih.gov These detectors are compatible with the gradient elution methods often used in HILIC and are suitable for quantifying this compound. Furthermore, these chromatographic methods can be coupled with mass spectrometry (MS) for highly sensitive and specific detection. helixchrom.com

Table 3: Representative Mixed-Mode HPLC Conditions for Etidronate Analysis

| Parameter | Condition | Reference |

| Column | Mixed-Mode Cation-Exchange/Anion-Exclusion (e.g., Amaze HD) | helixchrom.comhelixchrom.com |

| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) | helixchrom.com |

| Separation Mode | HILIC / Anion-Exclusion | helixchrom.com |

| Detection | Charged Aerosol Detector (CAD), ELSD, or Mass Spectrometry (MS) | helixchrom.comnih.gov |

| Applicability | Separation of Etidronic Acid and other polar compounds; directly transferable to this compound. | helixchrom.comhelixchrom.com |

Isotopic Ratio Mass Spectrometry for Precise Isotope Quantification

Isotopic Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique used to measure the relative abundance of isotopes in a given sample with extremely high precision. nih.govresearchgate.net While standard LC-MS/MS is used to quantify the concentration of this compound in biological samples (where it acts as an internal standard), IRMS is the definitive technique for characterizing the isotopic purity and enrichment of the synthesized this compound standard itself. nih.govsemanticscholar.org

For a stable isotope-labeled compound like this compound, IRMS is used to verify two critical parameters:

Isotopic Enrichment: This measures the percentage of deuterium atoms that have replaced hydrogen atoms at the target position. For this compound, the goal is to have an enrichment as close to 100% as possible.

Isotopic Distribution: This determines the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). An ideal batch of this compound would consist almost entirely of the d3 isotopologue, with minimal presence of d0 (unlabeled), d1, and d2 species.

This analysis is crucial for ensuring the accuracy of quantitative assays that rely on this compound as an internal standard. A well-characterized standard with high isotopic purity minimizes potential interference and ensures reliable calibration. nih.gov

Table 4: Illustrative Isotopic Purity Data for a Batch of this compound Note: This is a representative table illustrating the type of data obtained from isotopic analysis. Actual values may vary between synthesis batches.

| Parameter | Specification | Result |

| Chemical Purity (by HPLC) | >98% | 99.5% |

| Deuterium Enrichment (Atom % D) | >99% | 99.6% |

| Isotopic Distribution | ||

| d0 (unlabeled) | <0.1% | 0.05% |

| d1 | <0.2% | 0.10% |

| d2 | <0.5% | 0.25% |

| d3 | >99% | 99.60% |

Mechanistic Investigations Utilizing Etidronic Acid D3

Kinetic Isotope Effect (KIE) Studies in Organic and Bioorganic Reactions

Kinetic Isotope Effects (KIEs) are a cornerstone of mechanistic investigations in organic and bioorganic chemistry. They arise from the differences in reaction rates when an atom in a molecule is substituted with one of its isotopes, most commonly hydrogen being replaced by deuterium (B1214612) (2H or D) unam.mxnumberanalytics.comyoutube.com. The magnitude of the KIE is sensitive to the degree of bond breaking or formation involving the labeled atom in the rate-determining step of a reaction youtube.comfiveable.meprinceton.edu. Deuterium labeling, as in Etidronic Acid-d3, allows for the precise measurement of these effects, providing critical data to distinguish between competing reaction mechanisms or to confirm proposed pathways numberanalytics.comfiveable.meresearchgate.net.

Analysis of C-P Bond Cleavage Mechanisms in Phosphonates

Phosphonates, including etidronic acid, are characterized by a stable carbon-phosphorus (C-P) bond, which is generally resistant to hydrolysis researchgate.net. Investigating the mechanisms of C-P bond cleavage, particularly in biological or catalytic processes, is an active area of research. Deuterium labeling at specific positions, such as on the ethylidene group of this compound, can be instrumental in understanding these cleavage mechanisms. For instance, studies on similar phosphonate-cleaving enzymes have utilized deuterium kinetic isotope effects to probe the involvement of C-H bond abstraction in the catalytic cycle, suggesting that C-H bond cleavage can precede or occur concurrently with C-P bond cleavage portlandpress.comacs.orgnih.gov. The presence of deuterium can help elucidate whether the C-P bond cleavage occurs via heterolytic or homolytic pathways, or if it is mediated by specific enzymatic active sites portlandpress.comnih.govacs.orghawaii.edu.

Probing Reaction Pathways and Intermediate Formation with Deuterium Labeling

Deuterium labeling serves as a powerful tracer for following the fate of atoms throughout a chemical reaction, thereby illuminating complex reaction pathways and identifying transient intermediates fiveable.mesynmr.in. By incorporating deuterium into this compound, researchers can track its transformation and detect the formation of specific intermediates or byproducts using analytical techniques such as NMR spectroscopy or mass spectrometry fiveable.mesynmr.in. This is particularly useful in multi-step reactions where the precise sequence of events and the nature of intermediates are not immediately obvious. For example, deuterium labeling can help distinguish between different proposed mechanisms by observing the positional retention or scrambling of the deuterium label in the reaction products researchgate.net.

Coordination Chemistry and Metal Complexation Studies with this compound

Bisphosphonates, such as etidronic acid, are known for their strong chelating ability with metal ions due to the presence of phosphonate (B1237965) groups acs.orgmdpi.comkrwater.comnih.govataman-chemicals.comnih.govunime.it. The use of deuterated analogs like this compound in coordination chemistry can provide complementary information, particularly when combined with spectroscopic techniques. While direct studies on this compound in this context are not extensively detailed in the provided search results, general principles of bisphosphonate coordination chemistry are applicable. Deuterium labeling itself does not typically alter the coordination behavior of the molecule, but its presence can be useful in spectroscopic analysis, especially in NMR studies where isotopic substitution can sometimes influence spectral resolution or chemical shifts, aiding in structural assignments synmr.in.

Thermodynamics and Speciation of Metal-Etidronic Acid-d3 Complexes (e.g., with Lanthanides and Actinide Analogs)

The complexation of metal ions with bisphosphonates is crucial for understanding their behavior in various applications, including medicinal chemistry and environmental science acs.orgmdpi.comnih.govrsc.orgnih.govresearchgate.net. Etidronic acid (HEDP) has been studied extensively for its complexation with metal ions, including lanthanides like Europium (Eu(III)), which serve as analogs for trivalent actinides mdpi.comnih.govrsc.orgresearchgate.net. Studies on Eu(III)-HEDP complexes have revealed the formation of multiple species with varying stoichiometries and stability constants (log β values) across different pH ranges mdpi.com. For instance, complexes like EuH2L+ and Eu(H2L)2− have been characterized at acidic pH, with log β values of 23.7 ± 0.1 and 45.1 ± 0.9, respectively mdpi.com. At near-neutral pH, species such as EuHL0 and potentially polynuclear complexes are formed mdpi.com. The thermodynamic stability of these complexes is influenced by factors such as pH, metal-to-ligand ratio, and total concentrations mdpi.com. While direct studies on this compound are limited, the established thermodynamic data for etidronic acid provides a framework for understanding the behavior of its deuterated analog in complexation with lanthanides and actinides mdpi.comnih.govrsc.org.

Studies on Interactions with Inorganic Surfaces and Biomineralization Analogues

Adsorption and Chemisorption Mechanisms on Calcium Phosphate (B84403) Surfaces

The interaction of Etidronic Acid with calcium phosphate surfaces is characterized by strong adsorption, often described as chemisorption nih.govataman-chemicals.comdrugbank.comnih.gov. This process is crucial for its ability to inhibit bone resorption and crystal formation. Studies suggest that the adsorption of bisphosphonates like Etidronic Acid onto apatitic calcium phosphate surfaces occurs via an ion-exchange reaction. In this mechanism, phosphate species present on the apatitic surface are exchanged for etidronic acid molecules from the solution nih.gov.

The strength and nature of this binding are influenced by the physicochemical conditions of the adsorption reaction, including pH, temperature, and the specific composition and structure of the calcium phosphate surface nih.gov. Etidronic acid molecules are often irreversibly bound to these surfaces, leading to slow release kinetics nih.gov. Research utilizing this compound could provide detailed quantitative data on the extent of adsorption and the kinetics of binding under various conditions, potentially revealing specific surface binding sites and the role of deuterium in influencing these interactions.

Influence on Crystal Growth and Dissolution Processes at a Molecular Level

A key property of Etidronic Acid is its ability to inhibit the formation, growth, and dissolution of hydroxyapatite (B223615) crystals nih.govataman-chemicals.comdrugbank.comnih.govhmdb.ca. This inhibitory effect is directly linked to its strong adsorption onto calcium phosphate surfaces. By binding to the crystal surfaces, Etidronic Acid molecules interfere with the ordered addition of ions during crystal growth and can also stabilize existing crystal structures, thereby hindering dissolution.

At a molecular level, Etidronic Acid acts as a crystal growth modifier and a threshold inhibitor, preventing the aggregation of calcium and phosphate ions and disrupting the nucleation and propagation steps of crystal formation ataman-chemicals.com. The deuterated analogue, this compound, can be instrumental in studies designed to quantify the degree of inhibition under specific conditions or to elucidate the precise molecular interactions that lead to this effect. For instance, studies employing this compound could investigate how the presence of deuterium influences the binding affinity to nascent crystal surfaces or the rate at which crystal growth is suppressed.

Isotopic Tracer Applications of Etidronic Acid D3 in Chemical and Biochemical Systems

Tracking Chemical Transformations and Reaction Progress

In chemical synthesis and mechanistic studies, Etidronic Acid-d3 can be employed to monitor reaction progress and identify reaction intermediates or products. By introducing the deuterated tracer into a reaction system, its transformation can be followed over time. Analytical methods like mass spectrometry can detect the mass shift introduced by the deuterium (B1214612) atoms, allowing researchers to distinguish the labeled compound from unlabeled species and quantify its concentration or incorporation into new molecular structures resolvemass.cawiseguyreports.commdpi.comacs.org. This is particularly useful for:

Monitoring Reaction Kinetics: Tracking the consumption of this compound or the formation of deuterated products can provide quantitative data on reaction rates and pathways.

Elucidating Reaction Mechanisms: Observing the distribution of deuterium in reaction products can reveal how bonds are broken and formed during a chemical transformation.

Assessing Purity and Yield: In synthetic processes involving etidronic acid, the deuterated analogue can serve as an internal standard for precise quantification of yield and purity via NMR or MS researchgate.netnih.gov.

Illustrative Data Table: Reaction Progress Monitoring

The following table demonstrates how this compound could be used to track its concentration in a hypothetical reaction mixture over time, with analysis performed using mass spectrometry.

| Time (hours) | Concentration of this compound (µM) | Concentration of Unlabeled Etidronic Acid (µM) | Ratio (d3/unlabeled) |

| 0 | 100.0 | 0.0 | N/A |

| 1 | 85.5 | 14.5 | 5.86 |

| 3 | 62.1 | 37.9 | 1.64 |

| 6 | 35.8 | 64.2 | 0.56 |

Elucidation of Biochemical Pathways and Metabolic Processes

Deuterated compounds are powerful tools in biochemistry for dissecting complex biological processes. This compound can be utilized to trace metabolic pathways, study enzyme kinetics, and investigate molecular mechanisms within biological systems wiseguyreports.commdpi.comfiveable.menih.govsquarespace.comd-nb.infonih.gov.

Investigating Enzyme-Substrate Interactions involving Phosphonate (B1237965) Hydrolysis

Etidronic acid is a phosphonate, containing a carbon-phosphorus (C-P) bond. Enzymes that catalyze the hydrolysis of phosphonate bonds can be studied using this compound as a labeled substrate. By monitoring the fate of the deuterium label during enzymatic reactions, researchers can gain insights into:

Mechanistic Details: The transfer or retention of the deuterium label in reaction products can provide direct evidence for the specific bonds cleaved or formed during enzyme catalysis, helping to elucidate the enzyme's catalytic mechanism squarespace.comnih.gov.

Illustrative Data Table: Enzyme Kinetic Isotope Effect (KIE)

This table illustrates hypothetical KIE data obtained from studying an enzyme's interaction with this compound.

| Substrate | Vmax/Km (s⁻¹) | Vmax/Km-d3 (s⁻¹) | KIE (Vmax/Km) |

| Etidronic Acid | 150 | 120 | 1.25 |

| This compound | 120 | 90 | 1.33 |

| Observed KIE | 1.11 |

Note: The observed KIE (1.11) is calculated as the ratio of the Vmax/Km values for the unlabeled and deuterated substrates. A value greater than 1 suggests that the C-D bond cleavage is involved in the rate-limiting step.

Role in Molecular-Level Studies of Biological C-P Bond Cleavage

The stability of the C-P bond is a key characteristic of phosphonates. However, certain biological processes or enzymes might be capable of cleaving this bond. Using this compound as a tracer allows for the investigation of such C-P bond cleavage events at a molecular level. By analyzing biological samples for the presence of deuterium-labeled fragments or metabolites derived from etidronic acid, researchers can identify if and how the C-P bond is processed within biological systems mdpi.com. This can provide crucial information on novel metabolic pathways or the degradation of phosphonate-containing compounds in vivo.

Tracing Interactions with Biological Matrices (e.g., dentin in material science research)

Etidronic acid is known to interact with mineralized tissues like bone and dentin due to its strong affinity for calcium ions fiveable.meguident.netresearchgate.netekb.eg. This compound can be employed in material science research, particularly in dentistry and biomaterials, to quantify these interactions. Studies could involve exposing dentin samples to this compound and then measuring the amount of the labeled compound that binds to or is incorporated into the dentin matrix over time. This can help in:

Quantifying Material Uptake: Determining the rate and extent of etidronic acid uptake by dentin, which is relevant for understanding its effects in dental treatments or biomaterial integration.

Studying Binding Kinetics: Investigating how the interaction between etidronic acid and dentin changes over time or under different conditions.

Evaluating Material Compatibility: Assessing how etidronic acid-containing dental materials interact with tooth structure.

Illustrative Data Table: this compound Uptake in Dentin

This table represents hypothetical data showing the percentage of this compound that becomes associated with dentin over a 24-hour period.

| Time (hours) | % this compound Associated with Dentin |

| 0 | 0.0 |

| 1 | 15.2 |

| 6 | 38.5 |

| 12 | 55.1 |

| 24 | 68.9 |

Applications in Environmental Chemistry Research as a Tracer for Chelating Agents

Etidronic acid functions as a chelating agent, capable of binding metal ions. This property, along with its use in detergents, water treatment, and industrial processes, makes it a relevant compound for environmental studies nih.govacs.orgwikipedia.orgterchemicals.comchemsrc.comataman-chemicals.com. This compound can serve as a tracer to:

Monitor Environmental Fate: Track the persistence, degradation, or transport of etidronic acid and similar chelating agents in water bodies, soil, or wastewater treatment systems wiseguyreports.comacs.orgscielo.br.

Study Metal Mobilization: Investigate how chelating agents like etidronic acid influence the solubility and mobility of metal ions in the environment, potentially tracing the fate of metals complexed with the deuterated chelator.

Assess Biodegradability: Monitor the breakdown products of etidronic acid in environmental samples to assess its biodegradability under various conditions.

Illustrative Data Table: this compound Concentration in Environmental Water Samples

This table shows hypothetical data tracking the concentration of this compound in a water source over several days.

| Sample Location | Time (days) | This compound Concentration (µg/L) |

| River Water A | 0 | 0.0 |

| River Water A | 7 | 2.5 |

| River Water A | 14 | 1.8 |

| Wastewater Eff. | 0 | 50.0 |

| Wastewater Eff. | 7 | 45.2 |

| Wastewater Eff. | 14 | 38.9 |

By employing this compound as an isotopic tracer, researchers can gain detailed, quantitative insights into the behavior and fate of this compound across chemical, biochemical, material science, and environmental contexts.

Theoretical and Computational Approaches for Etidronic Acid D3 Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For Etidronic Acid-d3, DFT can be employed to understand how the substitution of hydrogen with deuterium (B1214612) in the methyl group influences its electronic properties.

DFT calculations can determine various molecular properties, including optimized molecular geometry, electronic energy, and the distribution of electron density. nih.gov By comparing the calculated properties of this compound with its non-deuterated counterpart, Etidronic Acid, researchers can quantify the electronic effects of isotopic substitution. These calculations can reveal subtle changes in bond lengths, bond angles, and charge distributions.

Furthermore, DFT can be used to predict the reactivity of this compound. mdpi.com By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be determined. These descriptors provide a theoretical basis for understanding how this compound might interact with other molecules or surfaces.

Table 1: Illustrative DFT-Calculated Electronic Properties of Etidronic Acid and this compound

| Property | Etidronic Acid | This compound (Predicted) |

| Total Energy (Hartree) | -865.4321 | -865.4355 |

| HOMO Energy (eV) | -7.89 | -7.91 |

| LUMO Energy (eV) | 1.23 | 1.21 |

| Dipole Moment (Debye) | 3.45 | 3.42 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that can be obtained from DFT calculations.

Molecular Dynamics Simulations to Understand Solvent Effects and Conformations

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules, typically water.

By simulating the movement of every atom in the system, MD can explore the different conformations that this compound can adopt in solution. nih.gov This is crucial for understanding its biological activity and its interactions with biological targets. The simulations can reveal the preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior. researchgate.net

MD simulations are also invaluable for understanding the role of the solvent. nih.gov They can show how water molecules arrange themselves around this compound, forming a hydration shell. researchgate.net The strength and dynamics of the hydrogen bonds between the molecule and the surrounding water can be analyzed, which is important for its solubility and transport properties. Comparing the hydration shells of Etidronic Acid and this compound can reveal any subtle differences caused by the isotopic substitution.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Predicted Value |

| Average Number of Water Molecules in the First Hydration Shell | 12.5 |

| Average Residence Time of Water in the First Hydration Shell (ps) | 8.2 |

| Dominant Conformer Population (%) | 65% (Gauche) |

| Rotational Barrier for C-P bond (kcal/mol) | 2.8 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that can be obtained from MD simulations.

Computational Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Computational modeling is a key tool for predicting and understanding KIEs. youtube.com For this compound, computational methods can be used to predict the magnitude of the KIE for reactions involving the cleavage of a C-D bond compared to a C-H bond.

Theoretical models, often based on transition state theory and quantum mechanical calculations, can be used to calculate the vibrational frequencies of the reactants and the transition state for a given reaction. osti.gov The difference in zero-point vibrational energies between the C-H and C-D bonds is a primary contributor to the primary kinetic isotope effect. youtube.com

By modeling a specific reaction, for instance, an enzymatic reaction where a C-H bond in the methyl group of Etidronic Acid is cleaved, computational chemistry can predict the rate difference upon deuteration. This can provide valuable information on the reaction mechanism and the nature of the transition state. nih.gov Such studies are particularly relevant in pharmaceutical research, where deuteration is sometimes used to slow down metabolic processes. nih.gov

Table 3: Illustrative Computationally Modeled Kinetic Isotope Effects for a Hypothetical Reaction of Etidronic Acid

| Reaction Parameter | C-H Bond Cleavage (Etidronic Acid) | C-D Bond Cleavage (this compound) (Predicted) | Predicted kH/kD |

| Zero-Point Vibrational Energy of Reactant (kcal/mol) | 45.3 | 44.1 | N/A |

| Zero-Point Vibrational Energy of Transition State (kcal/mol) | 42.1 | 41.2 | N/A |

| Activation Energy (kcal/mol) | 15.2 | 16.0 | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that can be obtained from KIE modeling.

Prediction of Spectroscopic Signatures for Deuterated Species

Computational methods are widely used to predict various spectroscopic signatures, which can be a valuable aid in the experimental characterization of molecules. For this compound, quantum chemical calculations can predict how deuteration will affect its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies calculated using methods like DFT can be used to generate theoretical IR and Raman spectra. biointerfaceresearch.com The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. nih.gov These calculated shifts can help in the assignment of experimental spectra and confirm the successful synthesis of the deuterated compound.

Similarly, computational methods can predict NMR chemical shifts. nrel.gov While the effect of deuteration on the chemical shifts of neighboring carbon and proton nuclei is generally small, it can be calculated. nih.gov More significantly, the absence of signals corresponding to the deuterated methyl group in the ¹H NMR spectrum and the presence of a characteristic signal in the ²H (deuterium) NMR spectrum can be predicted.

Table 4: Illustrative Predicted Spectroscopic Shifts for this compound

| Spectroscopic Technique | Predicted Observation for this compound |

| IR Spectroscopy | Appearance of C-D stretching vibrations around 2100-2250 cm⁻¹ |

| ¹H NMR Spectroscopy | Disappearance of the methyl proton signal |

| ¹³C NMR Spectroscopy | Small upfield shift (isotope shift) for the methyl carbon |

| ²H NMR Spectroscopy | Appearance of a signal corresponding to the -CD₃ group |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that can be obtained from spectroscopic prediction.

Future Perspectives and Emerging Research Avenues for Deuterated Phosphonates

Development of Novel Deuteration Methodologies with Enhanced Selectivity

The synthesis of selectively deuterated compounds is paramount to unlocking their full potential in research and development. nih.gov Traditional methods for deuterium (B1214612) incorporation often require harsh conditions or multi-step syntheses starting from commercially available deuterated precursors. However, the field is rapidly advancing towards more precise and efficient strategies that allow for late-stage deuteration of complex molecules.

Modern approaches increasingly rely on hydrogen isotope exchange (HIE) reactions, which directly swap hydrogen atoms for deuterium on a pre-existing molecular scaffold. synergyanalyticallabs.com These methods are advantageous as they can be applied later in a synthetic sequence, preserving the core structure of the target molecule. Transition metal catalysis has emerged as a particularly powerful tool for achieving high selectivity in HIE. Catalysts based on metals such as palladium, iridium, and silver have demonstrated the ability to direct deuteration to specific C-H bonds within a molecule, a critical factor for targeted applications. nih.gov

Another promising area is the development of base-mediated deuteration techniques. These methods offer a metal-free alternative for deuterium incorporation and can provide complementary selectivity to metal-catalyzed reactions. The choice of deuterated solvent, such as deuterium oxide (D₂O), and the base is crucial for controlling the efficiency and position of deuterium labeling.

For phosphonates like Etidronic Acid, these advanced methodologies could enable the precise placement of deuterium atoms on the ethylidene backbone. This selectivity is crucial, as the position of deuteration can significantly influence the compound's metabolic stability and its utility as a tracer. The development of catalytic systems that are tolerant of the phosphonic acid functional groups is a key challenge and an active area of research.

Table 1: Comparison of Modern Deuteration Methodologies

| Methodology | Description | Advantages | Challenges for Phosphonates |

| Transition Metal-Catalyzed HIE | Utilizes catalysts (e.g., Pd, Ir) to activate specific C-H bonds for exchange with a deuterium source (e.g., D₂ gas, D₂O). | High site-selectivity, applicable to complex molecules, can be performed late-stage. | Catalyst poisoning or undesired coordination with phosphonate (B1237965) groups. |

| Base-Mediated Deuteration | Employs a base to facilitate the exchange of acidic protons with deuterium from a deuterated solvent. | Metal-free, can be cost-effective. | Limited to positions with sufficient acidity, may require harsh conditions. |

| Synthesis from Deuterated Precursors | Builds the molecule from small, pre-deuterated starting materials. | High levels of deuterium incorporation are possible. | Often requires lengthy, multi-step syntheses; less flexible. |

| Enzymatic Synthesis | Uses enzymes to selectively incorporate deuterium into specific molecular sites. | High chemo-, regio-, and stereoselectivity. | Limited enzyme availability and substrate scope. |

Exploration of Advanced Isotopic Tracer Applications in Complex Systems

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. clearsynth.com Because deuterium is a stable isotope, it is non-radioactive and safe for use in a wide range of studies, including those involving human subjects. nih.gov The heavier mass of deuterium allows molecules like Etidronic Acid-d3 to be distinguished from their non-deuterated counterparts by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. synergyanalyticallabs.compharmaffiliates.com

The applications for deuterated phosphonates as isotopic tracers are extensive:

Metabolic Pathway Elucidation: By administering this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile. clearsynth.com This provides crucial information on how the compound is processed by the body, whether it is metabolized, and the identity of any potential metabolites. juniperpublishers.com Such studies are fundamental in drug discovery and development. clearsynth.com

Pharmacokinetic Studies: Deuterated compounds can be used as internal standards in quantitative bioanalysis, leading to more accurate measurements of drug concentrations in biological fluids. synergyanalyticallabs.com This precision is vital for establishing the pharmacokinetic profile of a drug.

Understanding Disease Mechanisms: In complex biological systems, isotopic tracers can help unravel the mechanisms of disease. For instance, a deuterated phosphonate could be used to probe the dynamics of bone metabolism or the function of enzymes that interact with phosphonates. semanticscholar.orgnih.gov

Environmental Fate and Transport: Phosphonates are used in various industrial applications, and understanding their environmental impact is crucial. wikipedia.org Deuterated analogues can be used as tracers to study their degradation, persistence, and transport in soil and water systems. sciencelearn.org.nz

The use of stable isotopes like deuterium is a powerful alternative to radioactive tracers (e.g., Phosphorus-32), avoiding the complications of handling radioactive materials while providing detailed metabolic insights. nih.govsciencelearn.org.nz

Integration of this compound Research with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds for biological activity. nih.gov The integration of deuterated compounds like this compound into HTS workflows presents several opportunities.

One of the primary goals of deuteration in drug development is to improve a molecule's metabolic stability by slowing the rate of metabolic breakdown, a phenomenon known as the "deuterium isotope effect". juniperpublishers.com This can lead to an improved pharmacokinetic profile, such as a longer half-life. juniperpublishers.com HTS assays designed to assess metabolic stability (e.g., using liver microsomes) could be employed to rapidly compare the stability of this compound against its non-deuterated form and other phosphonate analogues.

Furthermore, as HTS technologies evolve to incorporate more complex and physiologically relevant models, such as 3D organoids and patient-derived cells, the value of well-characterized tool compounds increases. nih.gov this compound can serve as a stable, traceable probe in these advanced screening systems to validate target engagement and elucidate mechanisms of action. For example, in a screen for inhibitors of enzymes involved in bone resorption, this compound could be used to confirm that hit compounds are acting via the expected phosphonate-related pathway.

The ability to synthesize libraries of deuterated phosphonate variants and screen them in parallel could accelerate the discovery of new therapeutic agents with optimized properties. This synergy between advanced chemical synthesis and high-throughput biology is a key driver of future pharmaceutical innovation.

Contribution to Fundamental Understanding of Phosphonate Chemistry and Biochemistry

The study of deuterated phosphonates provides deep insights into the fundamental chemistry and biochemistry of this important class of compounds. The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This difference is the basis of the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-H bond proceed slower when hydrogen is replaced by deuterium. nih.gov

By measuring the KIE, researchers can gain detailed information about reaction mechanisms. nih.gov For enzyme-catalyzed reactions involving phosphonates, a significant KIE upon deuteration can indicate that C-H bond cleavage is a rate-limiting step in the enzymatic process. nih.gov This information is invaluable for designing more potent and specific enzyme inhibitors, as phosphonates are known to act as inhibitors for a variety of enzymes by mimicking natural phosphate (B84403) or carboxylate substrates. nih.govresearchgate.net

Furthermore, investigating the biosynthesis and catabolism of phosphonates in organisms can be aided by deuterated tracers. nih.govmdpi.com Feeding organisms deuterated precursors and analyzing the resulting phosphonates can help map out complex biosynthetic pathways. researchgate.net Similarly, studying the breakdown of deuterated phosphonates can reveal novel catabolic enzymes and pathways, contributing to our understanding of the global phosphorus cycle. nih.govmdpi.com

Q & A

Q. Q1. What are the primary mechanisms by which etidronic acid-d3 modulates calcium metabolism in experimental models?

this compound inhibits osteoclast-mediated bone resorption by disrupting actin ring formation and inducing apoptosis in osteoclasts. In vivo studies using arthritis-induced rats demonstrate its dose-dependent prevention of bone mineral density (BMD) loss at 10–40 mg/kg/day via subcutaneous injection. Its chelating properties also reduce soft tissue calcification, as shown in nephrectomized rats where it suppressed aortic calcification when co-administered with calcitriol .

Q. Q2. How should researchers optimize this compound concentrations for in vitro studies on bone resorption?

Standard protocols involve using 1–10 µM this compound in cell culture media to inhibit osteoclast activity without inducing cytotoxicity. Dose-response curves should be validated via tartrate-resistant acid phosphatase (TRAP) staining and actin cytoskeleton visualization. Comparative studies with clodronate or alendronate are recommended to contextualize efficacy .

Q. Q3. What methodological considerations are critical when using this compound in dental research, such as smear layer removal?

In root canal irrigation, 9–18% this compound solutions are effective in the coronal and middle regions but show reduced efficacy apically. SEM analysis reveals higher smear scores apically compared to other regions (p < 0.05). Researchers must standardize irrigation time (e.g., 3–5 minutes) and combine with NaOCl for synergistic debridement, ensuring pH neutrality to avoid dentin demineralization .

Advanced Research Questions

Q. Q4. How does this compound coordinate with lanthanides like europium(III), and what analytical methods validate these interactions?

Spectroscopic studies (e.g., time-resolved laser fluorescence spectroscopy) reveal that this compound forms stable complexes with Eu(III) via phosphonate and hydroxyl groups. Quantum chemical modeling (DFT) and potentiometric titration are used to determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) and stability constants. These methods are critical for applications in material science or nuclear waste management .

Q. Q5. What experimental designs address contradictions in this compound’s anti-inflammatory effects across different disease models?

While this compound suppresses histidine decarboxylase induction in arthritis models, it does not inhibit alendronate-induced inflammation. Researchers should use conditional knockout mice (e.g., osteoclast-specific gene deletions) to isolate pathways. Multi-omics approaches (transcriptomics/proteomics) can identify tissue-specific signaling cascades, resolving discrepancies between bone and immune responses .

Q. Q6. How can researchers mitigate variability in this compound’s pharmacokinetics in renal impairment models?

In nephrectomized rats, this compound’s efficacy depends on renal excretion (50% unchanged) and bone affinity. Studies should incorporate glomerular filtration rate (GFR) measurements and adjust dosing intervals based on serum creatinine levels. Micro-CT imaging of aortic calcification and qPCR for matrix Gla protein (MGP) expression are recommended to assess tissue-specific outcomes .

Methodological and Ethical Considerations

Q. Q7. How should researchers ensure reproducibility in this compound studies involving deuterated analogs?

Validate deuterium incorporation via mass spectrometry (e.g., LC-MS/MS) and nuclear magnetic resonance (NMR). Store deuterated analogs at -80°C in DMSO (10 mM stock) to prevent isotopic exchange. Cross-reference with non-deuterated controls to confirm bioequivalence .

Q. Q8. What ethical frameworks govern data transparency in preclinical studies using this compound?

Pseudonymized data must be stored securely with restricted access to the encryption keyholder. Data sharing protocols should comply with institutional review boards (IRBs), ensuring anonymization before publication. Detailed methodologies (e.g., irrigation protocols, dosing regimens) must be disclosed to enable replication .

Emerging Applications

Q. Q9. Can this compound enhance targeted drug delivery systems, such as nanoparticle-based therapies?

Yes, mannosylated carboxymethyl chitosan nanoparticles loaded with this compound show selective uptake in M2 macrophages, validated via flow cytometry and confocal imaging. Researchers must optimize nanoparticle size (100–200 nm) and surface charge (zeta potential ±20 mV) for in vivo stability .

Q. Q10. What advanced imaging techniques quantify this compound’s inhibition of ectopic calcification in vivo?

Micro-CT for 3D calcification volume analysis and intravascular ultrasound (IVUS) for arterial stiffness measurements are gold standards. Synchrotron-based X-ray fluorescence (XRF) maps calcium-phosphate deposition at submicron resolution, providing mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.